

# A Comparative Guide to Non-Steroidal FXR Agonists: LH10 in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). Activation of FXR regulates the expression of genes involved in bile acid, lipid, and glucose metabolism, and also exerts anti-inflammatory and anti-fibrotic effects.[1] This has led to the development of numerous FXR agonists, with non-steroidal agonists garnering significant attention due to their potential for improved selectivity and safety profiles.

This guide provides a comparative overview of a novel non-steroidal FXR agonist, **LH10**, and other notable non-steroidal FXR agonists that have reached clinical development: cilofexor, tropifexor, and firsocostat. It is important to note that to date, no direct head-to-head studies have been published comparing **LH10** with cilofexor, tropifexor, or firsocostat. Therefore, this guide presents a compilation of available data from individual preclinical and clinical studies to offer a cross-compound perspective. The experimental conditions and models used in these studies may differ, and thus, direct quantitative comparisons should be interpreted with caution.

## **In Vitro Potency**

The half-maximal effective concentration (EC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro potencies of **LH10** and its parent compound, fexaramine.



| Compound   | EC50 (µM) | Assay System  |
|------------|-----------|---------------|
| LH10       | 0.14      | Not specified |
| Fexaramine | 0.3       | Not specified |

Table 1: In Vitro Potency of **LH10** and Fexaramine. Data for cilofexor, tropifexor, and firsocostat in comparable in vitro assays were not available in the public domain at the time of this review. [2]

## **Preclinical Efficacy**

Preclinical animal models are crucial for evaluating the therapeutic potential of drug candidates. This section summarizes the available preclinical data for **LH10**, cilofexor, and tropifexor in models of liver injury and NASH.

## **LH10: Preclinical Profile**

**LH10**, a derivative of fexaramine, has demonstrated robust hepatoprotective effects in various preclinical models. Notably, its performance has been shown to be superior to the first-in-class FXR agonist, obeticholic acid (OCA), in these studies.[2]

| Model                              | Key Findings for LH10                                                                                                            | Comparator      |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------|
| ANIT-Induced Cholestasis           | Exhibited robust hepatoprotective activity                                                                                       | Better than OCA |
| APAP-Induced Acute Liver<br>Injury | Exhibited robust hepatoprotective activity                                                                                       | Better than OCA |
| NASH Model                         | Significantly improved pathological characteristics by regulating lipid metabolism, inflammation, oxidative stress, and fibrosis | Not specified   |

Table 2: Summary of Preclinical Efficacy of **LH10**.[2]



## Cilofexor and Tropifexor: Preclinical Highlights

Cilofexor and tropifexor have also been evaluated in preclinical models of liver disease, demonstrating their potential as therapeutic agents for NASH and cholestasis.

| Compound   | Model                   | Key Findings                                                              |
|------------|-------------------------|---------------------------------------------------------------------------|
| Cilofexor  | Not specified           | Demonstrated antisteatotic and antifibrotic efficacy in rodent models.[3] |
| Tropifexor | Rodent models           | Potently regulated FXR target genes in the liver and intestine. [4][5]    |
| Tropifexor | Preclinical NASH models | Efficacy at <1 mg/kg doses<br>was superior to OCA at 25<br>mg/kg.[3]      |

Table 3: Summary of Preclinical Findings for Cilofexor and Tropifexor.

## **Clinical Development and Efficacy**

Cilofexor, tropifexor, and firsocostat have advanced to clinical trials, primarily for the treatment of NASH. The following tables summarize key findings from Phase 2 clinical studies. It is important to note that firsocostat is an acetyl-CoA carboxylase (ACC) inhibitor and is often studied in combination with the FXR agonist cilofexor.[6][7]

Cilofexor: Phase 2 NASH Trial (NCT02854605)



| Parameter                                           | Cilofexor 100 mg<br>(n=56)     | Cilofexor 30 mg<br>(n=56)    | Placebo (n=28)        |
|-----------------------------------------------------|--------------------------------|------------------------------|-----------------------|
| Primary Endpoint                                    |                                |                              |                       |
| Median relative<br>change in MRI-PDFF<br>at week 24 | -22.7% (p=0.003 vs<br>placebo) | -1.8% (p=0.17 vs<br>placebo) | +1.9%                 |
| Secondary Endpoints                                 |                                |                              |                       |
| Patients with ≥30%<br>decline in MRI-PDFF           | 39% (p=0.011 vs<br>placebo)    | 14% (p=0.87 vs<br>placebo)   | 13%                   |
| Change in serum ALT                                 | Significant decrease           | Significant decrease         | No significant change |
| Change in serum<br>GGT                              | Significant decrease           | Significant decrease         | No significant change |
| Adverse Events                                      |                                |                              |                       |
| Moderate to severe pruritus                         | 14%                            | 4%                           | 4%                    |

Table 4: Key Results from a Phase 2 Study of Cilofexor in Non-cirrhotic NASH.[8][9]

Tropifexor: Phase 2 FLIGHT-FXR Trial in NASH



| Parameter                                         | Tropifexor 200 mcg   | Tropifexor 140 mcg   | Placebo               |
|---------------------------------------------------|----------------------|----------------------|-----------------------|
| Primary Endpoint                                  |                      |                      |                       |
| Change in Alanine<br>Aminotransferase<br>(ALT)    | Significant decrease | Significant decrease | No significant change |
| Secondary Endpoints                               |                      |                      |                       |
| Change in Hepatic Fat<br>Fraction (HFF)           | Significant decrease | Significant decrease | No significant change |
| Patients with ≥30% relative reduction in HFF      | 64%                  | 32%                  | 20%                   |
| Change in Gamma-<br>Glutamyl Transferase<br>(GGT) | Significant decrease | Significant decrease | No significant change |
| Change in Body<br>Weight                          | Significant decrease | Significant decrease | No significant change |
| Adverse Events                                    |                      |                      |                       |
| Pruritus-related discontinuation                  | 6% (3 patients)      | 2% (1 patient)       | Not reported          |

Table 5: Interim Results from the Phase 2 FLIGHT-FXR Study of Tropifexor in NASH.[10][11] [12][13][14]

# Firsocostat (in combination with Cilofexor): Phase 2 ATLAS Study in Advanced Fibrosis due to NASH



| Parameter                                                                                                   | Cilofexor 30 mg +<br>Firsocostat 20 mg          | Placebo |
|-------------------------------------------------------------------------------------------------------------|-------------------------------------------------|---------|
| Primary Endpoint                                                                                            |                                                 |         |
| ≥1-stage improvement in fibrosis without worsening of NASH                                                  | Not met                                         | Not met |
| Secondary Endpoints                                                                                         |                                                 |         |
| Improvements in hepatic<br>steatosis, liver stiffness, liver<br>biochemistry, and serum<br>fibrosis markers | Statistically significant improvements observed | -       |

Table 6: Topline Results from the Phase 2 ATLAS Study of Firsocostat in Combination with Cilofexor.[15][16][17] A proof-of-concept study also showed that this combination resulted in a significant decline of at least 30% in hepatic fat in 74% of patients.[18]

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.





Click to download full resolution via product page

**FXR Signaling Pathway Activation** 





Click to download full resolution via product page

Preclinical NASH Model Workflow



## **Experimental Protocols**

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are summaries of common protocols used in the preclinical evaluation of FXR agonists.

#### **ANIT-Induced Cholestasis Model**

This model is used to induce acute cholestatic liver injury.

- Animals: Typically, male C57BL/6 mice are used.[19][20][21]
- Induction: A single oral gavage of alpha-naphthylisothiocyanate (ANIT), often at a dose of 75-100 mg/kg, dissolved in a vehicle like corn oil, is administered to fasted mice.[20][21]
- Timeline: The study duration is typically short, with sample collection occurring 24 to 72 hours post-ANIT administration.[19]
- Parameters Measured:
  - Serum analysis: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured to assess liver injury and cholestasis.[19]
  - Histopathology: Liver tissues are examined for necrosis, inflammation, and bile duct proliferation.[19]

## Acetaminophen (APAP)-Induced Acute Liver Injury Model

This model is used to study drug-induced liver injury.

- Animals: Mice are commonly used for this model.[22][23][24][25]
- Induction: A single high dose of acetaminophen (APAP), typically administered via intraperitoneal injection, is given to fasted animals.[23][26] The toxic dose induces centrilobular necrosis.[22]



- Timeline: Liver injury develops rapidly, with peak injury observed between 12 and 24 hours post-APAP administration.[22]
- Parameters Measured:
  - Serum analysis: ALT and AST levels are the primary biomarkers of hepatocyte death.
  - Histopathology: Liver sections are assessed for the extent of necrosis.

## Diet-Induced NASH Models (e.g., Methionine-Choline Deficient - MCD Diet)

These models are used to mimic the pathological features of human NASH.

- Animals: Various mouse strains, such as C57BL/6J, are used.
- Induction: Animals are fed a diet deficient in methionine and choline, and often high in fat and sucrose, for several weeks.[27][28][29][30] This diet induces steatosis, inflammation, and fibrosis in the liver.[31]
- Timeline: The development of NASH pathology occurs over several weeks to months.
- Parameters Measured:
  - Metabolic parameters: Body weight, food intake, and insulin resistance are monitored.
  - Serum analysis: ALT, AST, and lipid profiles are assessed.
  - Histopathology: Liver biopsies are scored for steatosis, lobular inflammation, hepatocyte ballooning (NAFLD Activity Score - NAS), and fibrosis.[27]

### Conclusion

**LH10** is a promising novel non-steroidal FXR agonist with demonstrated preclinical efficacy that appears to be superior to the established FXR agonist OCA in certain models of liver disease. While direct comparative data with other clinical-stage non-steroidal FXR agonists like cilofexor and tropifexor are currently lacking, the available information suggests that these compounds



share the potential to ameliorate key pathological features of NASH, including steatosis, inflammation, and fibrosis.

The clinical data for cilofexor and tropifexor indicate a dose-dependent effect on liver fat and liver enzymes, with pruritus being a common class-effect adverse event. Combination therapies, such as that of cilofexor and the ACC inhibitor firsocostat, are being explored to potentially enhance efficacy.

Further research, including head-to-head preclinical studies and eventually comparative clinical trials, will be necessary to fully elucidate the relative therapeutic potential and safety profiles of these emerging non-steroidal FXR agonists. The continued development of potent and selective FXR modulators like **LH10** holds significant promise for the future treatment of NASH and other chronic liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropifexor-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tropifexor (LJN452), a highly potent non-bile acid FXR Agonist for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH) OAK Open Access Archive [oak.novartis.com]
- 6. Gilead and Novo Nordisk's NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 7. tandfonline.com [tandfonline.com]



- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 11. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved Yoneda Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 14. pharmafile.com [pharmafile.com]
- 15. gilead.com [gilead.com]
- 16. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 17. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gilead.com [gilead.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]
- 22. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Acetaminophen-induced Liver Injury: from Animal Models to Humans PMC [pmc.ncbi.nlm.nih.gov]
- 25. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]







- 28. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis -PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Non-Steroidal FXR Agonists: LH10 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623763#head-to-head-study-of-lh10-and-other-non-steroidal-fxr-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com